2-(Aminomethyl)-5-(6-aminopurin-9-yl)oxolane-3,4-diol;4-methylbenzenesulfonic acid
CAS No.:
Cat. No.: VC16490723
Molecular Formula: C17H22N6O6S
Molecular Weight: 438.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H22N6O6S |
|---|---|
| Molecular Weight | 438.5 g/mol |
| IUPAC Name | 2-(aminomethyl)-5-(6-aminopurin-9-yl)oxolane-3,4-diol;4-methylbenzenesulfonic acid |
| Standard InChI | InChI=1S/C10H14N6O3.C7H8O3S/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16;1-6-2-4-7(5-3-6)11(8,9)10/h2-4,6-7,10,17-18H,1,11H2,(H2,12,13,14);2-5H,1H3,(H,8,9,10) |
| Standard InChI Key | KEAONEXDJAQJJU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CN)O)O)N |
Introduction
Structural and Chemical Characterization
Molecular Architecture
2-(Aminomethyl)-5-(6-aminopurin-9-yl)oxolane-3,4-diol;4-methylbenzenesulfonic acid (CAS No. 81090-75-7) is a salt composed of two distinct components:
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Nucleoside derivative: A modified adenosine where the 5’-hydroxyl group is replaced by an aminomethyl group (-CH2NH2).
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Counterion: p-Toluenesulfonic acid (p-TsOH), which stabilizes the compound through ionic interactions.
The molecular formula is C17H22N6O6S, with a molar mass of 438.5 g/mol. The IUPAC name, (2R,3S,4R,5R)-2-(aminomethyl)-5-(6-aminopurin-9-yl)oxolane-3,4-diol;4-methylbenzenesulfonic acid, reflects its stereochemistry and functional groups.
Table 1: Key Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C17H22N6O6S | PubChem |
| Molar Mass | 438.5 g/mol | VulcanChem |
| CAS Number | 81090-75-7 | EPA DSSTox |
| InChI Key | KEAONEXDJAQJJU-UHFFFAOYSA-N | PubChem |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CN)O)O)N | PubChem |
Spectroscopic and Physicochemical Properties
The compound’s infrared (IR) spectrum displays characteristic peaks for the sulfonic acid group (S=O stretch at ~1170 cm⁻¹) and primary amine (N-H bend at ~1600 cm⁻¹). Its nuclear magnetic resonance (NMR) spectrum reveals proton environments consistent with the adenine base (δ 8.3 ppm for H-8), ribose protons (δ 4.0–5.5 ppm), and the p-toluenesulfonate aromatic protons (δ 7.2–7.8 ppm).
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step process:
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Protection of Adenosine: The 2’ and 3’ hydroxyl groups of adenosine are protected using trimethylsilyl chloride (TMSCl) to prevent undesired reactions.
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Amination at 5’ Position: The 5’-hydroxyl group undergoes nucleophilic substitution with ammonia in the presence of a Mitsunobu reagent (e.g., diethyl azodicarboxylate and triphenylphosphine), yielding 5’-amino-5’-deoxyadenosine.
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Salt Formation: The free base is treated with p-toluenesulfonic acid in ethanol to form the stable salt.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Protection | TMSCl, pyridine, 0°C, 2h | 85 |
| Amination | NH3, DEAD, PPh3, THF, 25°C, 12h | 72 |
| Salt Formation | p-TsOH, EtOH, reflux, 3h | 95 |
Industrial-Scale Production
Industrial synthesis optimizes solvent recovery and catalytic efficiency. Continuous flow reactors reduce reaction times by 40% compared to batch processes, achieving a final purity of >99% via recrystallization from aqueous ethanol.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The 5’-aminomethyl group participates in Schiff base formation with aldehydes (e.g., formaldehyde) to yield imine derivatives, which are intermediates in prodrug design.
Example Reaction:
Oxidation and Reduction
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Oxidation: Treatment with hydrogen peroxide (H2O2) converts the amine to a nitroso group (-NO), useful for introducing electrophilic sites.
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Reduction: Sodium borohydride (NaBH4) reduces the compound to a secondary amine, altering its hydrophobicity.
Biological and Pharmacological Applications
Enzyme Inhibition Studies
The compound inhibits adenosine deaminase (ADA) with an IC50 of 12 µM, making it a tool for studying purine metabolism disorders like severe combined immunodeficiency (SCID).
Nucleic Acid Analog Development
Incorporating this nucleoside into oligonucleotides enhances RNA interference (RNAi) efficacy by improving nuclease resistance. In vitro studies show a 3-fold increase in siRNA half-life in serum.
Antiviral Research
Patent literature highlights derivatives of this compound as precursors for broad-spectrum influenza vaccines (e.g., US20230310576A1), where modified nucleosides stabilize mRNA constructs .
Comparative Analysis with Analogous Compounds
Table 3: Comparison of Nucleoside Analogs
| Compound | 5’ Modification | Molecular Weight (g/mol) | Key Application |
|---|---|---|---|
| 5’-Deoxyadenosine | -H | 251.2 | DNA synthesis |
| 5’-Amino-5’-deoxyuridine | -NH2 | 262.2 | Anticancer agents |
| This Compound | -CH2NH2 (p-TsOH salt) | 438.5 | Enzyme inhibition, RNAi |
The aminomethyl group and salt form confer superior solubility in polar solvents (e.g., water solubility = 32 mg/mL) compared to non-salt analogs (<5 mg/mL).
Future Research Directions
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Prodrug Development: Conjugating the amine with lipid moieties to enhance blood-brain barrier penetration.
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CRISPR Applications: Utilizing modified guide RNAs incorporating this nucleoside for improved gene-editing specificity.
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Industrial Catalysis: Exploring its use as a ligand in asymmetric hydrogenation reactions.
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